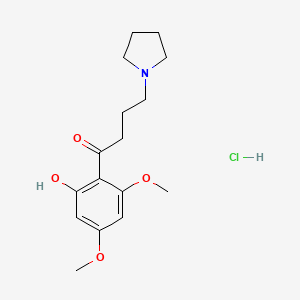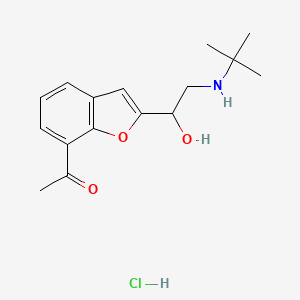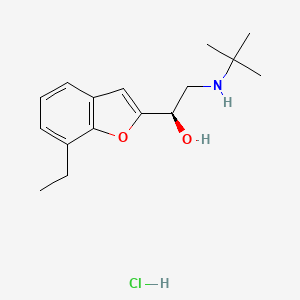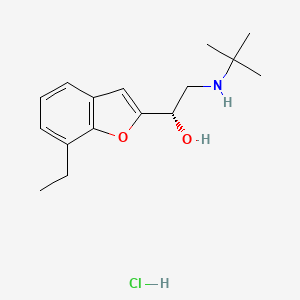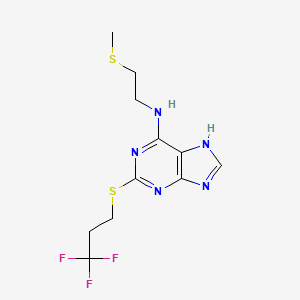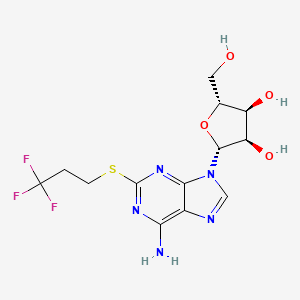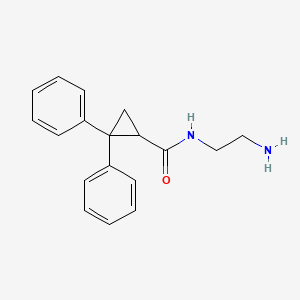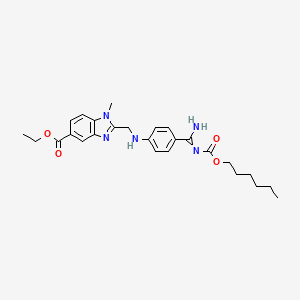
フェノフィブラート不純物1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenofibrate Impurity 1 is a process-related impurity found in the drug substance fenofibrate. Fenofibrate is used to treat high levels of cholesterol and triglycerides in the blood. The identification, quantification, and control of impurities in drug substances are crucial for ensuring the safety and efficacy of pharmaceutical products .
科学的研究の応用
Fenofibrate Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation in the quality control of fenofibrate.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its role in the safety and efficacy of fenofibrate as a pharmaceutical product.
Industry: Utilized in the development of improved synthesis and purification methods for fenofibrate.
作用機序
Target of Action
Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .
Mode of Action
Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .
Biochemical Pathways
The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .
Pharmacokinetics
Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .
Result of Action
The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .
Action Environment
The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .
生化学分析
Biochemical Properties
Fenofibrate Impurity 1, like Fenofibrate, is highly lipophilic and virtually insoluble in water . It’s poorly absorbed, and its bioavailability can be maximized when coadministered with meals
Cellular Effects
Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways . It’s possible that Fenofibrate Impurity 1 may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Fenofibrate is known to up-regulate the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation of liver . Fenofibrate Impurity 1 may share similar mechanisms of action.
Temporal Effects in Laboratory Settings
Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways over time .
Dosage Effects in Animal Models
Fenofibrate has been shown to significantly decrease hepatic steatosis, inflammation, and fibrosis in both therapeutic and preventive models .
Metabolic Pathways
Fenofibrate is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Transport and Distribution
Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed .
Subcellular Localization
Fenofibrate is known to be highly lipophilic, suggesting that it may localize to lipid-rich areas of the cell .
準備方法
Synthetic Routes and Reaction Conditions
Fenofibrate Impurity 1 can be synthesized through various chemical reactions involving fenofibrate or its intermediates. One common method involves the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified using techniques like column chromatography or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the production of fenofibrate and its impurities involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as preparative HPLC, is common to isolate and characterize impurities like Fenofibrate Impurity 1 .
化学反応の分析
Types of Reactions
Fenofibrate Impurity 1 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenofibrate Impurity 1 may yield different ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons .
類似化合物との比較
Similar Compounds
Similar compounds to Fenofibrate Impurity 1 include other impurities and degradation products of fenofibrate, such as:
- Fenofibrate Impurity A (4-chlorophenyl)(4-hydroxyphenyl)methanone
- Fenofibrate Impurity B (Fenofibric Acid)
- Fenofibrate Impurity C (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one
- Fenofibrate Impurity D (Fenofibric Acid Methyl Ester)
- Fenofibrate Impurity E (Fenofibric Acid Ethyl Ester)
Uniqueness
Fenofibrate Impurity 1 is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are essential for ensuring the quality and safety of fenofibrate as a pharmaceutical product .
特性
CAS番号 |
2985-79-7 |
|---|---|
分子式 |
C13H9ClO2 |
分子量 |
232.67 |
外観 |
White to pale yellow solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(4-chlorophenyl)(2-hydroxyphenyl)methanone; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


